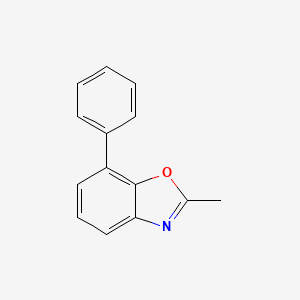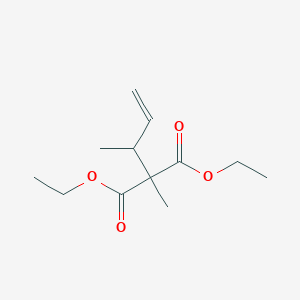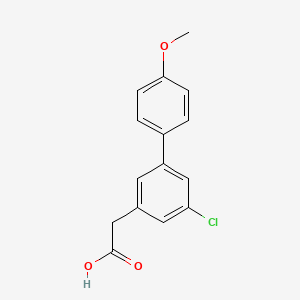![molecular formula C22H14O8 B14442258 4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid CAS No. 79403-39-7](/img/structure/B14442258.png)
4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids It is characterized by the presence of two benzene rings connected by a carbonyloxy group, with carboxylic acid groups attached to each benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid typically involves the reaction of benzene-1,4-dicarboxylic acid with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with another molecule of benzene-1,4-dicarboxylic acid to form the final product. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of 4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid exerts its effects depends on its specific application. In catalysis, the compound can act as a ligand, coordinating with metal ions to form active catalytic sites. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[Benzene-1,4-diylbis(methylylidenenitrilo)]dibenzoic acid: This compound has a similar structure but contains methylylidenenitrilo groups instead of carbonyloxy groups.
4,4’-[Benzene-1,4-diylbis(azanediyl)]dibenzoic acid: This compound features azanediyl groups in place of carbonyloxy groups.
Uniqueness
Its ability to form stable coordination complexes with metals makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Propiedades
Número CAS |
79403-39-7 |
|---|---|
Fórmula molecular |
C22H14O8 |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
4-[4-(4-carboxyphenoxy)carbonylbenzoyl]oxybenzoic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-9-17(10-6-13)29-21(27)15-1-2-16(4-3-15)22(28)30-18-11-7-14(8-12-18)20(25)26/h1-12H,(H,23,24)(H,25,26) |
Clave InChI |
UZSSRHAULVYOBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)O)C(=O)OC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


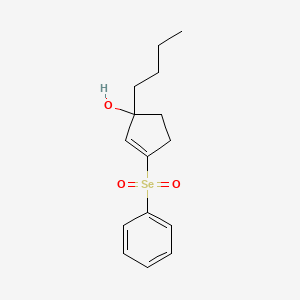

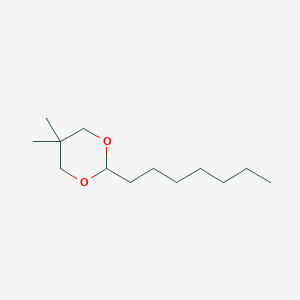
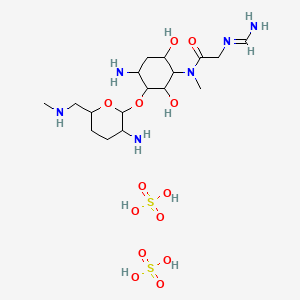
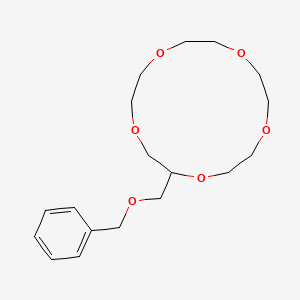
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)

![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
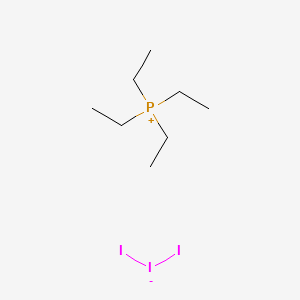
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)

